

UNC1062 Target Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: *UNC1062*

Cat. No.: *B569205*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of **UNC1062**, a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Introduction

UNC1062 is a small molecule inhibitor belonging to the pyrazolopyrimidine sulfonamide class of compounds.^{[1][2][3][4]} It was developed as a highly potent and selective inhibitor of MerTK, a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.^[1] Aberrant MerTK signaling has been implicated in the pathogenesis of various human cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), non-small cell lung cancer, and glioblastoma.^{[1][2]} **UNC1062** serves as a valuable chemical probe for studying MerTK biology and as a potential therapeutic agent.

Mechanism of Action

UNC1062 exerts its inhibitory effect by binding to the ATP-binding pocket of the Mer kinase domain.^[4] This competitive inhibition prevents the autophosphorylation of MerTK, a critical step in its activation.^{[1][4]} Downstream signaling pathways regulated by MerTK, including the PI3K/AKT and MAPK/ERK pathways, are subsequently inhibited, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on MerTK signaling.^{[4][5]}

Quantitative Target Selectivity Profile

UNC1062 demonstrates high potency for MerTK and significant selectivity against the other TAM family members, Axl and Tyro3. While a comprehensive kinome-wide scan for **UNC1062** is not publicly available, the existing data highlights its specificity within the TAM family. A derivative of **UNC1062**, UNC2025, was found to also potently inhibit Flt3, suggesting that **UNC1062** may have activity against this kinase as well.

Target	Assay Type	Value	Fold Selectivity (vs. Mer)	Reference
MerTK	IC50	1.1 nM	-	[1][4]
Ki	0.33 nM	-	[1]	
Cellular IC50 (p-Mer, 697 cells)	6.4 nM	-	[1]	
Axl	IC50	85 nM	78-fold	[1]
Tyro3	IC50	60 nM	36-fold	[1]

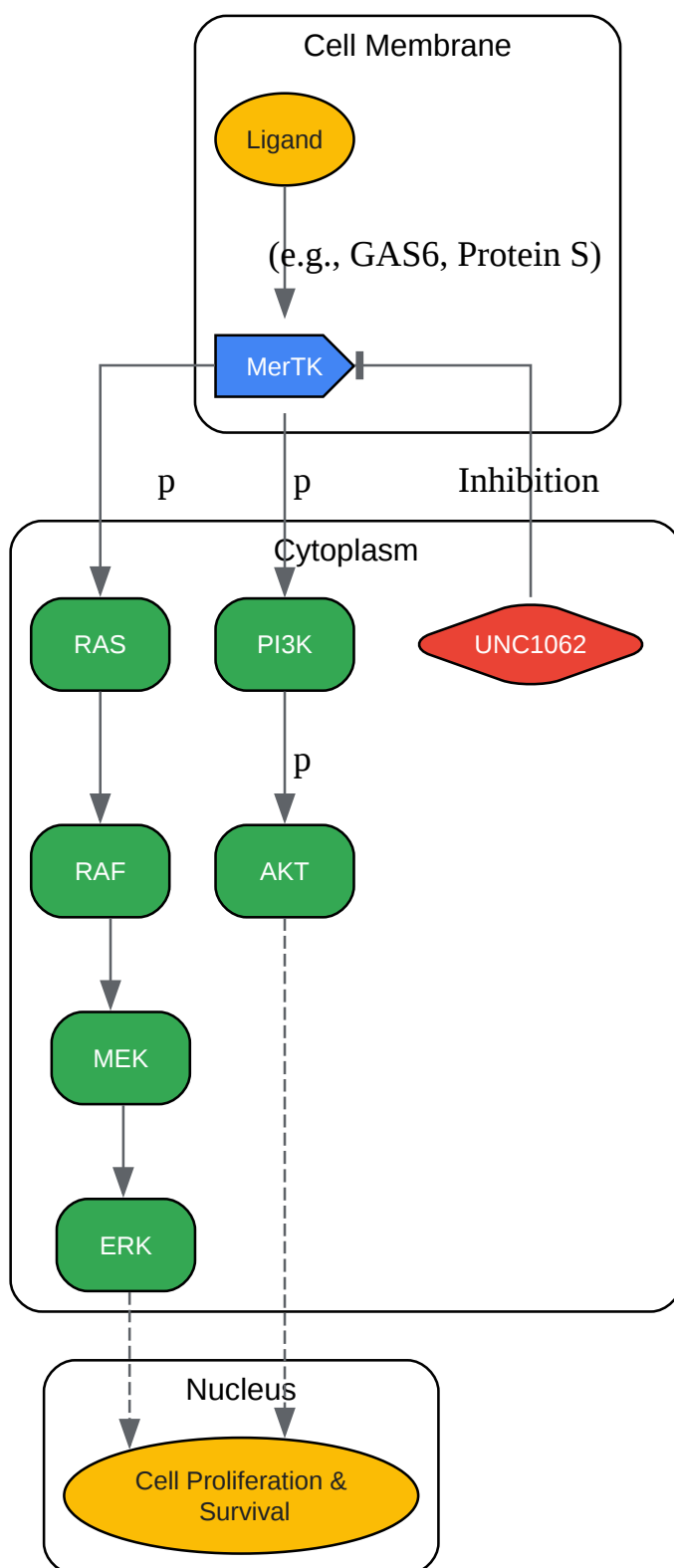
Cellular Activity

UNC1062 has demonstrated significant cellular activity in various cancer cell lines, particularly those with high levels of MerTK expression and phosphorylation.

- **Inhibition of MerTK Phosphorylation:** **UNC1062** effectively inhibits the autophosphorylation of MerTK in a dose-dependent manner in both suspension and adherent cancer cell lines.[1]
- **Inhibition of Downstream Signaling:** Treatment with **UNC1062** leads to a reduction in the phosphorylation of downstream signaling molecules, including AKT and ERK.[5]
- **Anti-proliferative and Pro-apoptotic Effects:** **UNC1062** suppresses the growth of acute myeloid leukemia (AML) cells and induces apoptosis, with higher sensitivity observed in AML cell lines with constitutively phosphorylated MerTK.[4][5] It also inhibits colony formation in solid tumor cell lines.[1]

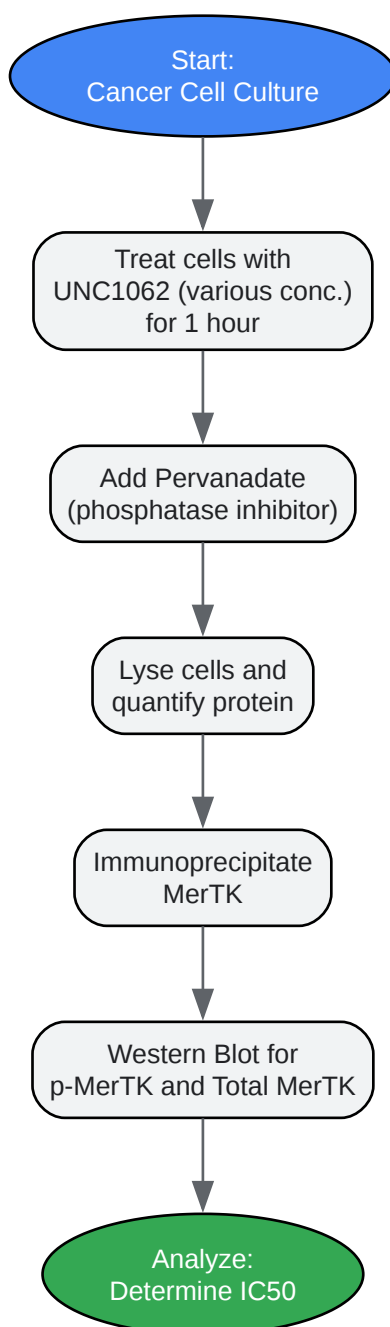
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



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Caption: UNC1062 inhibits MerTK signaling pathway.



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Caption: Workflow for p-MerTK inhibition assay.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **UNC1062**. These protocols are based on published methodologies and may require optimization for specific experimental conditions.

Inhibition of MerTK Phosphorylation in Suspension Cells (e.g., 697 cells)

Objective: To determine the cellular potency of **UNC1062** in inhibiting MerTK autophosphorylation.

Materials:

- 697 human pre-B leukemia cells
- RPMI-1640 medium with 10% FBS
- **UNC1062** (stock solution in DMSO)
- Pervanadate solution (freshly prepared)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-MerTK antibody for immunoprecipitation
- Anti-phospho-MerTK and anti-total-MerTK antibodies for Western blotting
- Protein A/G agarose beads
- Standard Western blotting reagents and equipment

Procedure:

- Culture 697 cells to the desired density in RPMI-1640 medium supplemented with 10% FBS.
- Seed cells in a multi-well plate and treat with a serial dilution of **UNC1062** (or DMSO as a vehicle control) for 1 hour at 37°C.
- Add pervanadate to each well to a final concentration of 1 mM and incubate for 5-10 minutes at 37°C to inhibit phosphatases.
- Harvest the cells by centrifugation and wash once with ice-cold PBS.

- Lyse the cell pellet with ice-cold lysis buffer.
- Clarify the lysate by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate.
- Incubate a normalized amount of protein lysate with an anti-MerTK antibody overnight at 4°C with gentle rotation to form an immune complex.
- Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
- Wash the beads several times with lysis buffer.
- Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with anti-phospho-MerTK and anti-total-MerTK antibodies.
- Develop the blot using an appropriate detection system.
- Quantify the band intensities and calculate the IC₅₀ value for the inhibition of MerTK phosphorylation.

Cell Viability Assay in AML Cell Lines

Objective: To assess the effect of **UNC1062** on the viability of AML cells.

Materials:

- AML cell lines (e.g., OCI/AML5, TMD7, THP-1, HEL)
- Appropriate cell culture medium and supplements
- **UNC1062** (stock solution in DMSO)
- 96-well cell culture plates

- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Plate reader

Procedure:

- Seed the AML cells in a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere or stabilize for a few hours or overnight.
- Treat the cells with a serial dilution of **UNC1062** (or DMSO as a vehicle control).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the reaction to occur.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

UNC1062 is a highly potent and selective inhibitor of MerTK with demonstrated cellular activity against various cancer types. Its well-defined mechanism of action and selectivity profile within the TAM family make it an invaluable tool for investigating MerTK-driven pathologies and a promising candidate for further therapeutic development. The provided data and protocols serve as a comprehensive resource for researchers interested in utilizing **UNC1062** in their studies. Further characterization of its kinome-wide selectivity would provide a more complete understanding of its off-target effects and potential for polypharmacology.

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